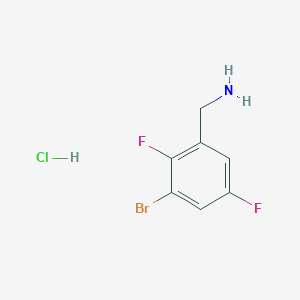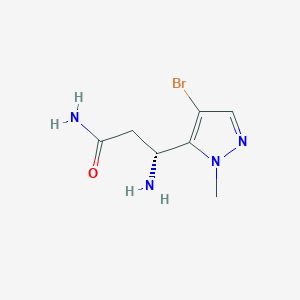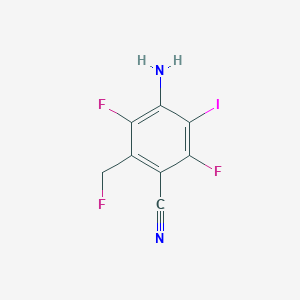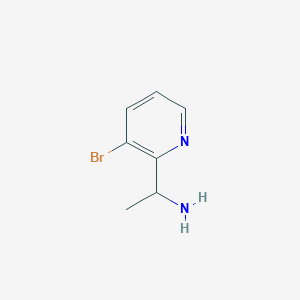![molecular formula C12H17BrO B13086677 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol is an organic compound with the molecular formula C12H17BrO It is a brominated alcohol derivative of propanol, characterized by the presence of a bromine atom and a phenyl group substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-[4-(propan-2-yl)phenyl]propan-2-ol using a brominating agent such as hydrobromic acid or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help achieve high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 2-[4-(propan-2-yl)phenyl]propan-2-ol derivatives.
Oxidation: Formation of 2-[4-(propan-2-yl)phenyl]propan-2-one or 2-[4-(propan-2-yl)phenyl]propanoic acid.
Reduction: Formation of 2-[4-(propan-2-yl)phenyl]propane.
科学的研究の応用
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science:
作用機序
The mechanism of action of 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and the phenyl group contribute to its binding affinity and specificity towards molecular targets. The compound’s effects are mediated through interactions with active sites or allosteric sites on the target molecules, leading to changes in their activity or function .
類似化合物との比較
1-Bromo-2-phenyl-2-propanol: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-Bromo-1-phenylpropane: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-2-cyclohexylethane: Contains a cyclohexyl group instead of a phenyl group, leading to different steric and electronic effects.
Uniqueness: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol is unique due to the presence of both a bromine atom and an isopropyl-substituted phenyl group. This combination imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications .
特性
分子式 |
C12H17BrO |
|---|---|
分子量 |
257.17 g/mol |
IUPAC名 |
1-bromo-2-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H17BrO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8H2,1-3H3 |
InChIキー |
BOFPOOFIVINJFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)(CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


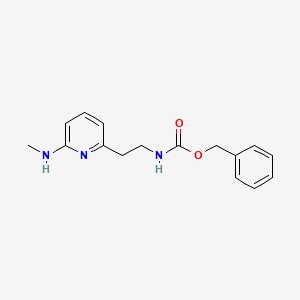
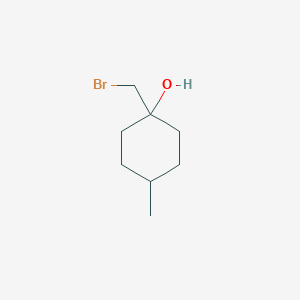
![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)
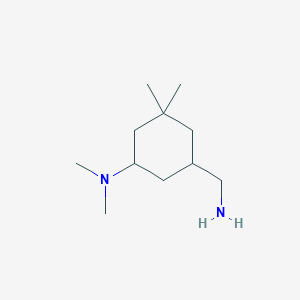
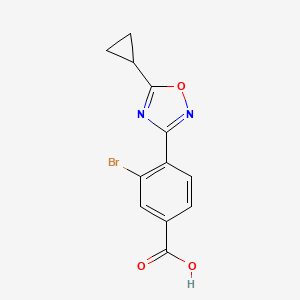
![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
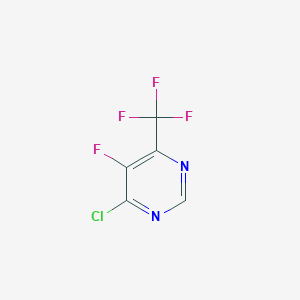

![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
